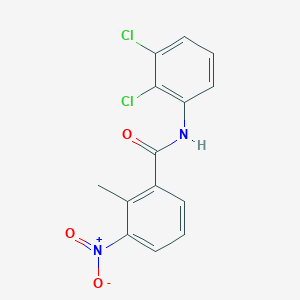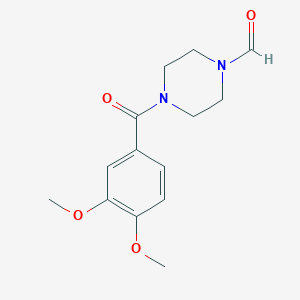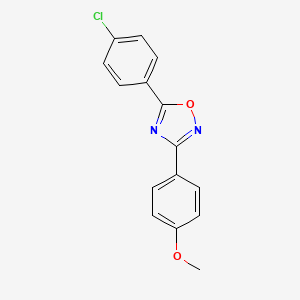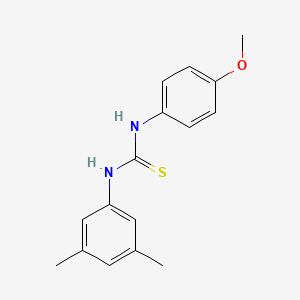
4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to act by inhibiting the synthesis of essential proteins in bacterial and fungal cells, thereby leading to their death.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of various oxidative stress-related diseases. Additionally, it has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and specificity against various bacterial and fungal strains. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol can be achieved by reacting 3-chloro-4-isopropoxybenzyl bromide with allyl isothiocyanate and sodium azide in the presence of copper powder. The resulting product is then treated with hydrazine hydrate and hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
The compound 4-allyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-4-7-19-14(17-18-15(19)21)9-11-5-6-13(12(16)8-11)20-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKDJWXPQPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC2=NNC(=S)N2CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-chloro-4-(propan-2-yloxy)benzyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)


